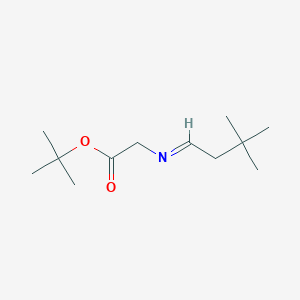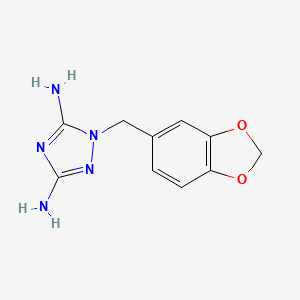![molecular formula C5H9ClOS B13993874 Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- CAS No. 5310-35-0](/img/structure/B13993874.png)
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- is an organic compound with the molecular formula C5H9ClOS It is a derivative of ethanol where a 2-chloro-2-propen-1-yl group is attached via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- can be synthesized through several methods. One common approach involves the reaction of 2-chloro-2-propen-1-ol with thiol compounds under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the reagent used.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and other reduced sulfur compounds.
Applications De Recherche Scientifique
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfur-containing groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to various biochemical effects. The pathways involved include the modification of proteins and enzymes, which can alter their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2-propen-1-ol: A precursor in the synthesis of Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-.
2-Chloroallyl alcohol: Another related compound with similar reactivity.
2-Chloropropene-3-ol: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- is unique due to the presence of both a chlorine atom and a sulfur atom in its structure, which imparts distinct reactivity and potential applications compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
5310-35-0 |
|---|---|
Formule moléculaire |
C5H9ClOS |
Poids moléculaire |
152.64 g/mol |
Nom IUPAC |
2-(2-chloroprop-2-enylsulfanyl)ethanol |
InChI |
InChI=1S/C5H9ClOS/c1-5(6)4-8-3-2-7/h7H,1-4H2 |
Clé InChI |
CZYDBTPROYFCRN-UHFFFAOYSA-N |
SMILES canonique |
C=C(CSCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


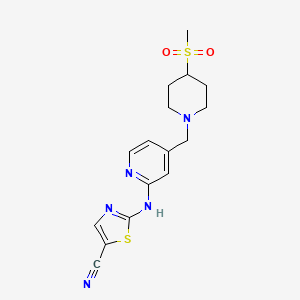
![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)
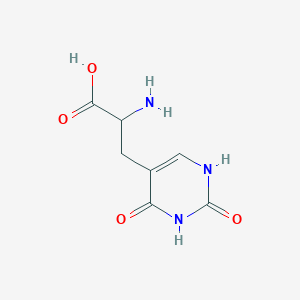
![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
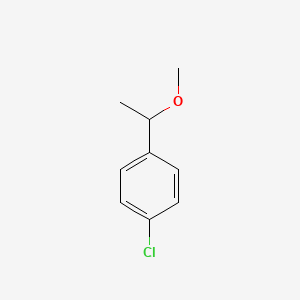
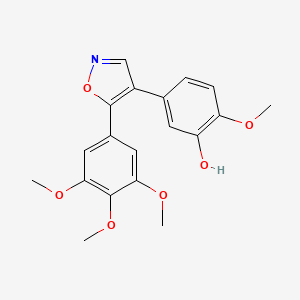
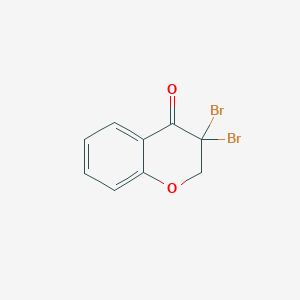
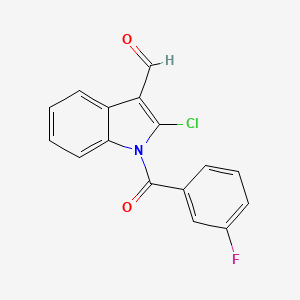
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)
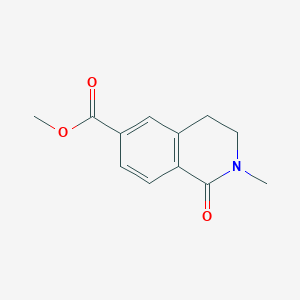
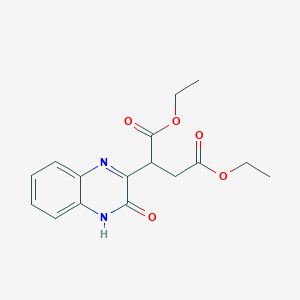
![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
